molecular formula C20H16ClN3S B3400583 2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1040663-58-8

2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B3400583
CAS No.: 1040663-58-8
M. Wt: 365.9 g/mol
InChI Key: DETFKVGCMRTUSQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The molecule is substituted at position 2 with a 4-chlorophenyl group and at position 4 with a (4-methylbenzyl)thio moiety. The compound is part of a broader class of pyrazolo-pyrazine derivatives studied for their pharmacological and material science applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-14-2-4-15(5-3-14)13-25-20-19-12-18(23-24(19)11-10-22-20)16-6-8-17(21)9-7-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETFKVGCMRTUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the 4-methylbenzylthio group: This can be done through a thiolation reaction, where a thiol group is introduced to the molecule.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The pyrazolo[1,5-a]pyrazine scaffold is shared across multiple analogs, but substituent variations at positions 2 and 4 significantly alter properties:

Substituent Effects at Position 2
  • 4-Chlorophenyl (Target Compound) : The electron-withdrawing chlorine atom enhances electrophilicity and may improve metabolic stability compared to electron-donating groups .
  • 4-Fluorophenyl (4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine): Fluorine’s smaller size and higher electronegativity reduce steric hindrance and modulate lipophilicity .
  • 3,4-Dimethoxyphenyl (4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine): Methoxy groups improve solubility via hydrogen bonding but may reduce CNS penetration .
Substituent Effects at Position 4
  • The 4-methyl group increases lipophilicity .
  • Benzylthio (4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine): Lacks the methyl group, reducing steric bulk and possibly metabolic resistance .
  • 2-Chlorobenzylthio (4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine): Chlorine at the benzyl position adds electronic effects and steric hindrance .
  • Chloro (4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine): Direct chloro substitution simplifies the structure but limits functionalization opportunities .

Comparative Data Table

Compound Name Position 2 Substituent Position 4 Substituent Key Properties Potential Applications References
Target Compound 4-Chlorophenyl (4-Methylbenzyl)thio High lipophilicity, moderate solubility Kinase inhibition, antimicrobial
4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 4-Fluorophenyl Benzylthio Lower steric bulk, improved solubility Drug discovery (CNS targets)
4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine 3,4-Dimethylphenyl 2-Chlorobenzylthio Enhanced hydrophobicity Material science, agrochemicals
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine 3,4-Dimethoxyphenyl Chloro High solubility, hydrogen bonding Pharmaceuticals (oral bioavailability)

Biological Activity

2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which is recognized for its diverse biological activities. This compound features a chlorophenyl group and a thioether moiety, contributing to its potential biological activity and chemical properties.

Chemical Structure and Properties

  • Molecular Formula : C20H16ClN3S
  • Molecular Weight : 365.9 g/mol
  • CAS Number : 1040662-86-9

The presence of the thioether linkage increases lipophilicity, potentially influencing interactions with biological targets.

Research indicates that compounds with similar structures can act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle, leading to decreased cell proliferation, especially in cancer cell lines. The biochemical pathways affected include:

  • Cell Cycle Regulation : Inhibition of CDK2 leads to cell cycle arrest.
  • Signal Transduction : Interaction with kinases may alter phosphorylation events critical for cell signaling.

Cellular Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. The compound's effects on cellular processes are influenced by the specific context and type of cells being studied.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compound Chlorophenyl & ThioetherAnticancer activity
4-[(4-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine Methoxy group on benzyl moietyVaries in biological activity
2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine Chlorophenyl & ThioetherPotential anticancer activity

The unique substitution pattern of this compound may enhance its selectivity towards certain biological targets compared to other analogs.

Anticancer Activity

A study highlighted the compound's role in inhibiting cancer cell proliferation through its action on CDK2. In various cancer cell lines, it was observed that treatment with this compound led to significant reductions in cell viability, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Properties

Another area of research focused on the anti-inflammatory effects of pyrazole derivatives. The compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
Reactant of Route 2
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2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

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